molecular formula C5H4ClN3O2 B2784300 Methyl 3-chloro-1,2,4-triazine-6-carboxylate CAS No. 1823921-48-7

Methyl 3-chloro-1,2,4-triazine-6-carboxylate

Cat. No.: B2784300
CAS No.: 1823921-48-7
M. Wt: 173.56
InChI Key: LIDAKXNNFNPUKL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1,2,4-triazine-6-carboxylate: is a chemical compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-chloro-1,2,4-triazine-6-carboxylate are currently unknown. This compound is a derivative of the 1,2,4-triazine family, which has been studied for various biological activities . .

Mode of Action

Triazines, in general, are known to undergo reactions with dienophiles . These reactions can lead to the formation of new compounds with different properties.

Biochemical Pathways

The compound is synthesized from ethyl 2-aminothiophene-3-carboxylate and lithium sulfite (Li2SO3), resulting in 3-methylsulfanyl-1,2,4-triazine-6-ol, which is then reacted with thionyl chloride (SOCl2) to produce the final compound

Pharmacokinetics

The compound’s molecular weight is 173.56 , which could potentially influence its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1,2,4-triazine-6-carboxylate can be achieved through several methods. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride (SOCl2) to produce the desired compound . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary amines, thiols, and alcohols.

    Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 3-chloro-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-chloro-1,2,4-triazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDAKXNNFNPUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823921-48-7
Record name methyl 3-chloro-1,2,4-triazine-6-carboxylate
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